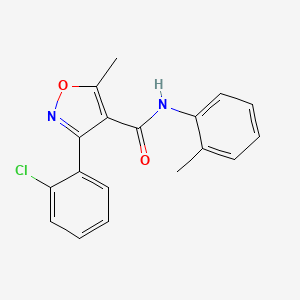![molecular formula C16H21ClN2O2 B5793121 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate](/img/structure/B5793121.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate is a chemical compound with a unique structure that includes a chlorophenyl group and a cyclohexylpropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate typically involves the condensation of 4-chlorobenzaldehyde with cyclohexylamine, followed by esterification with propanoic acid. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
科学的研究の応用
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades that regulate cellular processes such as inflammation and microbial growth.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares a phenyl group but differs in its functional groups and overall structure.
4-Aminoantipyrine: Contains an amino group and a phenyl ring, similar to [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate, but has different substituents and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMNVTUAQSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
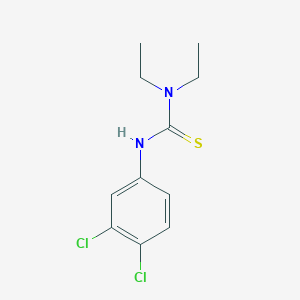
![4-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol](/img/structure/B5793042.png)
![4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5793058.png)
![N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5793062.png)
![1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B5793068.png)
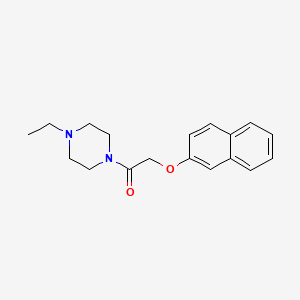
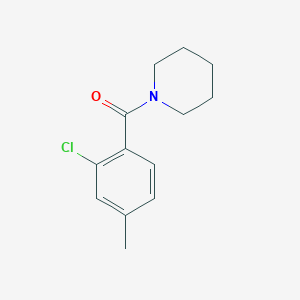
![2-[(4-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5793081.png)
![3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5793098.png)
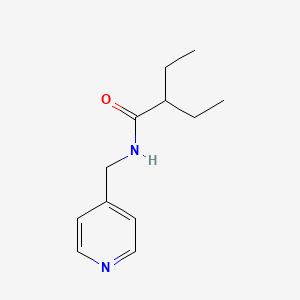
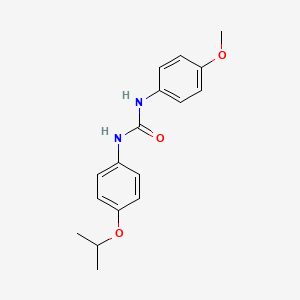
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5793115.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5793136.png)
